molecular formula C19H24Cl2N4O2 B010773 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride CAS No. 100113-06-2

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride

Cat. No. B010773
M. Wt: 411.3 g/mol
InChI Key: KOCRBFQBLLXZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride, also known as DAPI (4',6-diamidino-2-phenylindole) is a fluorescent dye that is commonly used in scientific research. DAPI is a small molecule that binds to DNA and emits blue fluorescence when excited by ultraviolet light. This property makes DAPI an essential tool in many biological applications, including cell imaging, DNA staining, and flow cytometry. In

Mechanism Of Action

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride binds to the minor groove of DNA, specifically to the adenine-thymine base pairs. This binding causes a structural change in the DNA, resulting in blue fluorescence emission when excited by ultraviolet light. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has a high affinity for DNA, and it can stain both single-stranded and double-stranded DNA.

Biochemical And Physiological Effects

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is a non-toxic dye that does not affect cell viability or growth. However, it can interfere with some DNA-binding proteins, such as transcription factors, by competing for DNA binding sites. This interference can affect gene expression and cellular processes that rely on DNA-binding proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is its specificity for DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride can distinguish between live and dead cells, and it can stain DNA in fixed cells, allowing researchers to study cell morphology and division. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has some limitations, including its inability to stain RNA, its interference with DNA-binding proteins, and its requirement for ultraviolet light excitation, which can damage cells.

Future Directions

There are several future directions for 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride research, including the development of new fluorescent dyes with improved properties, such as increased specificity for RNA or reduced interference with DNA-binding proteins. Additionally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in conjunction with advanced imaging techniques, such as super-resolution microscopy, to study cellular structures and processes at higher resolution.

Synthesis Methods

The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride involves the reaction of 2-phenylindole with cyanogen bromide to form 4,7-dibromo-2-phenylindole. The dibromo compound is then reacted with 4-methoxyaniline to form 4,7-dibromo-2-(4-methoxyphenyl)indole. Finally, the dibromo compound is reacted with 2-(dimethylamino)ethylamine to produce 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride dihydrochloride.

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is widely used in scientific research, including cell biology, microbiology, and genetics. In cell biology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain DNA in fixed cells, allowing researchers to visualize the nucleus and study cell division. In microbiology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain bacteria and fungi, enabling researchers to study microbial communities. In genetics, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain chromosomes, enabling researchers to study genetic abnormalities and chromosomal rearrangements.

properties

CAS RN

100113-06-2

Product Name

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride

Molecular Formula

C19H24Cl2N4O2

Molecular Weight

411.3 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H22N4O2.2ClH/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H

InChI Key

KOCRBFQBLLXZCH-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl

Other CAS RN

100113-06-2

synonyms

9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide dih ydrochloride

Origin of Product

United States

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